Deditonium bromide

Descripción

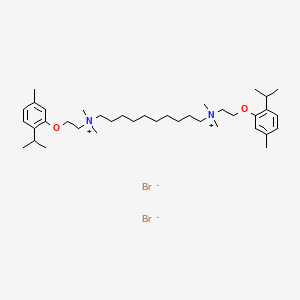

Deditonium bromide (CAS: 2401-56-1) is a quaternary ammonium compound with the molecular formula C₃₈H₆₆Br₂N₂O₂ and a molecular weight of 742.76 g/mol . It is classified as an antispasmodic agent, though its primary recommended use is restricted to industrial applications rather than direct medical therapeutics . Structurally, it features two dimethyl-[2-(5-methyl-2-isopropylphenoxy)ethyl]azanium groups connected by a decamethylene chain, forming a bis-quaternary ammonium salt .

Propiedades

IUPAC Name |

10-[dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H66N2O2.2BrH/c1-31(2)35-21-19-33(5)29-37(35)41-27-25-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)26-28-42-38-30-34(6)20-22-36(38)32(3)4;;/h19-22,29-32H,11-18,23-28H2,1-10H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJLZXUYKFHTSN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC[N+](C)(C)CCCCCCCCCC[N+](C)(C)CCOC2=C(C=CC(=C2)C)C(C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H66Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10946849 | |

| Record name | N~1~,N~1~,N~10~,N~10~-Tetramethyl-N~1~,N~10~-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}decane-1,10-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401-56-1 | |

| Record name | Deditonium bromide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~10~,N~10~-Tetramethyl-N~1~,N~10~-bis{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}decane-1,10-bis(aminium) dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10946849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEDITONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BCE7KY501 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El BROMURO DE DEDITONIO se puede sintetizar mediante un método de una sola olla que implica la oxidación de iodoarenos con perborato de sodio en presencia de anhídrido acético y ácido sulfúrico concentrado. El intermedio resultante se acopla entonces con benceno o arenos activados, seguido de precipitación con bromuro de potasio .

Métodos de Producción Industrial: La producción industrial de BROMURO DE DEDITONIO normalmente implica la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso se optimiza para la eficiencia, la rentabilidad y la seguridad, asegurando altos rendimientos y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: El BROMURO DE DEDITONIO experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes productos.

Reducción: Puede reducirse utilizando agentes reductores apropiados.

Sustitución: El BROMURO DE DEDITONIO puede participar en reacciones de sustitución nucleófila, donde los átomos de bromo son reemplazados por otros nucleófilos

Reactivos y Condiciones Comunes:

Oxidación: Perborato de sodio, anhídrido acético, ácido sulfúrico concentrado.

Reducción: Agentes reductores comunes como el hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas o tioles.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diversos derivados oxidados, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos sustituidos.

Aplicaciones Científicas De Investigación

El BROMURO DE DEDITONIO tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de compuestos de amonio cuaternario.

Biología: Se estudia por sus potenciales actividades biológicas e interacciones con los componentes celulares.

Medicina: Investigado por sus posibles aplicaciones terapéuticas, incluyendo su papel como relajante muscular o agente bloqueador neuromuscular

Industria: Utilizado en la producción de diversos productos químicos y materiales industriales

Mecanismo De Acción

El mecanismo de acción del BROMURO DE DEDITONIO implica su interacción con objetivos moleculares específicos. Actúa como un agente despolarizante, uniéndose a los receptores nicotínicos de acetilcolina y causando despolarización de la placa terminal motora. Esto previene la estimulación neural adicional y resulta en relajación muscular o parálisis .

Comparación Con Compuestos Similares

Comparison with Similar Quaternary Ammonium Bromides

Structural and Chemical Properties

The following table summarizes key structural and chemical differences between deditonium bromide and related compounds:

Key Observations:

- This compound and dimethyldioctadecylammonium bromide share similar molecular weights and long alkyl chains but differ in functional groups (phenolic ether vs. simple alkyl chains).

- Sepantronium bromide has a lower molecular weight and a heterocyclic core, enabling its role as a small-molecule survivin inhibitor .

This compound

- Primary Use : Antispasmodic properties (preclinical) but primarily restricted to industrial applications (e.g., surfactant or denaturant) .

- Mechanism : Likely acts via acetylcholine receptor blockade or calcium channel modulation, though detailed studies are lacking in the provided evidence.

Sepantronium Bromide (YM-155)

- Anticancer Activity : Inhibits survivin expression with IC₅₀ = 0.54 nM in prostate cancer cells (PC-3). Synergizes with γ-radiation to enhance apoptosis .

- In Vivo Efficacy: Achieves 80% tumor growth inhibition in PC-3 xenograft models .

Rocuronium Bromide

- Neuromuscular Blockade : Used for rapid tracheal intubation (0.6 mg/kg dose) with hemodynamic stability comparable to succinylcholine .

Demecarium Bromide

- Ophthalmic Use : Cholinesterase inhibitor for glaucoma treatment, formulated in sterile solutions with strict concentration standards (92–108% potency) .

Actividad Biológica

Chemical Structure and Properties

Deditonium bromide, chemically known as 1,1-dimethyl-4-(2-hydroxyethyl) pyridinium bromide, is characterized by a quaternary nitrogen atom that imparts unique properties such as solubility in water and the ability to interact with biological membranes. Its structure allows it to function as a surfactant and an antimicrobial agent.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against a variety of pathogens. Studies have shown that it can disrupt bacterial cell membranes, leading to cell lysis. The mechanism involves the interaction of the positively charged deditonium ion with the negatively charged components of bacterial membranes, which enhances permeability and disrupts homeostasis.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Pseudomonas aeruginosa | 2.0 mg/mL |

Cytotoxicity Studies

Research has also explored the cytotoxic effects of this compound on various cell lines. While it shows promise as an antimicrobial agent, its cytotoxicity is a concern for therapeutic applications. In vitro studies indicate that at higher concentrations, this compound can induce apoptosis in mammalian cells.

Table 2: Cytotoxicity of this compound on Cell Lines

The primary mechanism by which this compound exerts its biological activity is through membrane disruption. It alters membrane fluidity and integrity, which can lead to cell death in susceptible organisms. Additionally, it may interfere with cellular signaling pathways due to its interaction with membrane proteins.

Clinical Applications

One notable case study involved the use of this compound in treating infections caused by multidrug-resistant bacteria. In a clinical trial, patients with severe infections were administered this compound as part of their treatment regimen. The results indicated a significant reduction in bacterial load and improved clinical outcomes.

Research Findings

Further research has focused on optimizing the formulation and delivery methods for this compound to enhance its efficacy while minimizing toxicity. For example, encapsulating this compound in liposomes has shown promise in targeting specific tissues and reducing systemic side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.